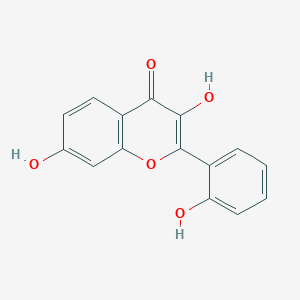
7,2'-Dihydroxyflavonol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,2’-Dihydroxyflavonol is a naturally occurring flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 7,2’-Dihydroxyflavonol, in particular, has garnered attention for its potential therapeutic applications and its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,2’-Dihydroxyflavonol typically involves the use of flavone precursors. One common method is the hydroxylation of flavonol at specific positions. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. For instance, the use of hydrogen peroxide in the presence of a catalyst can introduce hydroxyl groups at the desired positions on the flavonol backbone .
Industrial Production Methods: Industrial production of 7,2’-Dihydroxyflavonol may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing flavonoids. These microorganisms can be cultured in large bioreactors, where they convert simple substrates into complex flavonoid structures through enzymatic pathways. This method offers a sustainable and scalable approach to producing 7,2’-Dihydroxyflavonol .
Análisis De Reacciones Químicas
Types of Reactions: 7,2’-Dihydroxyflavonol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavonol into its corresponding dihydroflavonol.
Substitution: Substitution reactions can introduce different functional groups onto the flavonol structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonols .
Aplicaciones Científicas De Investigación
7,2’-Dihydroxyflavonol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: It serves as a tool to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 7,2’-Dihydroxyflavonol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways such as the PI3K/AKT and MAPK pathways.
Comparación Con Compuestos Similares
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to cross the blood-brain barrier.
3’,4’-Dihydroxyflavonol: Exhibits strong antioxidant and anti-inflammatory properties.
Uniqueness of 7,2’-Dihydroxyflavonol: 7,2’-Dihydroxyflavonol stands out due to its specific hydroxylation pattern, which imparts unique biological activities and makes it a valuable compound for research and therapeutic applications. Its ability to modulate multiple signaling pathways and its potential in treating various diseases highlight its significance in the field of flavonoid research .
Propiedades
Fórmula molecular |
C15H10O5 |
|---|---|
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
3,7-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-8-5-6-10-12(7-8)20-15(14(19)13(10)18)9-3-1-2-4-11(9)17/h1-7,16-17,19H |
Clave InChI |
LWCCQPTZQCXXEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)
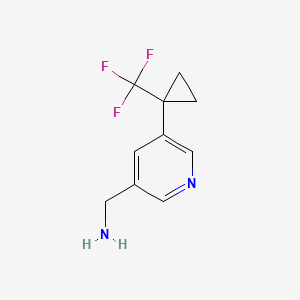
![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)

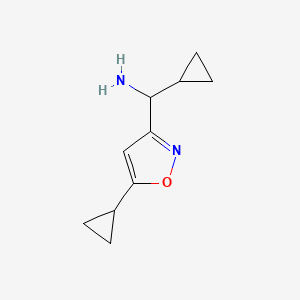
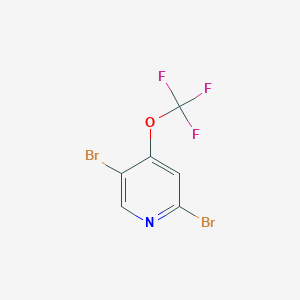
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B14802003.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
![ethyl 2-[(1E)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]pentanoate](/img/structure/B14802005.png)

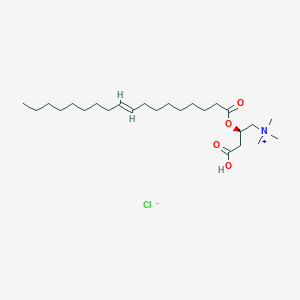
![(5Z)-5-[[4-(Acetyloxy)-3,5-difluorophenyl]methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one](/img/structure/B14802016.png)
